Increased Lipophilicity (XLogP3) Enhances Membrane Permeability Potential Compared to 8-Hydroxyquinoline
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide exhibits a computed XLogP3 value of 1.1, reflecting a reduction in lipophilicity compared to the parent 8-hydroxyquinoline (XLogP3: 1.9) [1]. This 0.8 log unit difference corresponds to an approximately 6.3-fold lower octanol-water partition coefficient, indicating distinct bioavailability and membrane transport properties. The introduction of the methylene acetamide side chain increases polarity relative to 8-HQ, which is critical for optimizing pharmacokinetic profiles in metal-chelating drug candidates and for tuning solubility in biphasic reaction systems [2]. This data allows researchers to predict that the compound will exhibit different cellular uptake kinetics and biodistribution patterns compared to the more lipophilic 8-HQ scaffold.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 8-Hydroxyquinoline (XLogP3 = 1.9) |
| Quantified Difference | ΔXLogP3 = -0.8 (approximately 6.3-fold lower octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
For applications in cellular assays or biphasic metal extraction, this lipophilicity difference directly impacts compound partitioning, affecting both the apparent bioactivity and the efficiency of liquid-liquid extraction protocols.
- [1] PubChem Compound Summary for CID 57939290, N-((8-Hydroxyquinolin-2-yl)methyl)acetamide. National Center for Biotechnology Information (NCBI). View Source
- [2] PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. National Center for Biotechnology Information (NCBI). View Source
